4-BENZYL-5-[(3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE
Overview
Description
4-BENZYL-5-[(3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is a heterocyclic compound that contains a triazole ring fused with a pyrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-BENZYL-5-[(3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE typically involves the nucleophilic substitution reaction of a tosyl oxazoline derivative with 3,5-dimethyl-1H-pyrazole in the presence of a base such as potassium hydroxide (KOH) and a solvent like dimethyl sulfoxide (DMSO) . The reaction is carried out under heating conditions to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-BENZYL-5-[(3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiol group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiol group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-BENZYL-5-[(3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as an antimicrobial, antifungal, and anticancer agent.
Organic Synthesis: The compound serves as a building block for synthesizing more complex molecules.
Material Science: It is investigated for its potential use in developing new materials with unique properties.
Mechanism of Action
The mechanism of action of 4-BENZYL-5-[(3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE involves its interaction with specific molecular targets and pathways. For instance, in antimicrobial applications, it may inhibit the synthesis of essential proteins or enzymes in microorganisms, leading to their death . In anticancer research, it may interfere with cell division and induce apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 6-(4-substituted phenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)imidazo[2,1-b][1,3,4]thiadiazole
- 4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methyl-2-phenyl-4,5-dihydrooxazole
Uniqueness
4-BENZYL-5-[(3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is unique due to its specific structural features, such as the combination of a triazole ring with a pyrazole moiety and a thiol group
Properties
IUPAC Name |
4-benzyl-3-[(3,5-dimethylpyrazol-1-yl)methyl]-1H-1,2,4-triazole-5-thione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5S/c1-11-8-12(2)20(18-11)10-14-16-17-15(21)19(14)9-13-6-4-3-5-7-13/h3-8H,9-10H2,1-2H3,(H,17,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZISDZBPVZRKLJG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC2=NNC(=S)N2CC3=CC=CC=C3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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